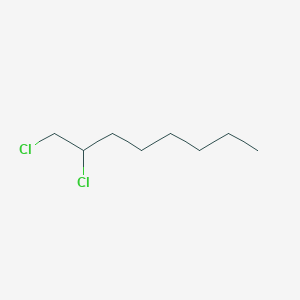

1,2-Dichlorooctane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichlorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Cl2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVLPCUIYWOEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016859 | |

| Record name | 1,2-Dichlorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21948-46-9 | |

| Record name | Octane, 1,2-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021948469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC147126 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dichlorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Significance Within Halogenated Organic Compounds

The study of 1,2-Dichlorooctane is intrinsically linked to the broader field of halogenated organic compounds. Halogenation, the process of introducing halogen atoms into a molecule, is a cornerstone of synthetic organic chemistry. numberanalytics.com It provides a powerful tool to modify the chemical and physical properties of organic compounds, often enhancing their reactivity, stability, or imparting specific biological activities. numberanalytics.comnumberanalytics.com

The introduction of chlorine atoms into an alkane backbone, as seen in this compound, fundamentally alters the hydrocarbon's character. The electronegative chlorine atoms create polar carbon-chlorine (C-Cl) bonds, inducing a dipole moment and transforming the nonpolar alkane into a polar molecule. This increased polarity affects physical properties such as boiling point and solubility. More importantly, the C-Cl bonds serve as reactive sites. The chlorine atoms are effective leaving groups in nucleophilic substitution reactions and can direct elimination reactions, making dichlorinated alkanes versatile intermediates for synthesizing a wide array of other functional groups. This functional handle is crucial for building molecular complexity from simple hydrocarbon skeletons.

Overview of Research Trajectories for Vicinal Dihalogenated Alkanes

Direct Halogenation Strategies

Direct methods involve the reaction of a chlorine-containing reagent system directly with an unsaturated hydrocarbon. These strategies are often favored for their efficiency and atom economy.

A modern approach for the vicinal dichlorination of alkenes involves the use of copper(II) chloride (CuCl₂), which acts as an inexpensive and low-molecular-weight chlorine source. uvm.edu This method can be activated by visible light, proceeding through a photoredox catalytic cycle. uvm.edunih.gov The process is initiated by a Ligand to Metal Charge Transfer (LMCT) excitation of the CuCl₂ complex upon irradiation. uvm.edunih.govresearchgate.net This excitation leads to the homolytic cleavage of a copper-chlorine bond, generating a highly reactive chlorine atom radical. uvm.eduresearchgate.net

The chlorine radical then attacks the alkene (e.g., 1-octene) to form a chloroalkyl radical intermediate. This intermediate subsequently abstracts a second chlorine atom from another CuCl₂ molecule to yield the final 1,2-dichloro product and a Cu(I) species, which is re-oxidized to complete the catalytic cycle. rsc.org This method is noted for its mild reaction conditions and excellent tolerance for various functional groups. uvm.edunih.gov For unactivated olefins like 1-octene, the transformation may require substoichiometric amounts of CuCl₂ and the presence of an acid like hydrochloric acid to proceed effectively under white light irradiation. rsc.org

A metal-free methodology for the dichlorination of alkenes utilizes a combination of Selectfluor (F-TEDA-BF₄) as an oxidant and a chloride salt, such as tetrabutylammonium (B224687) chloride (TBAC), as the halogen source. acs.org This system provides an effective and high-yield route to vicinal dichlorides under relatively controlled conditions. acs.org The reaction between 1-octene, Selectfluor, and TBAC in acetonitrile (B52724) solvent leads to the formation of this compound. acs.org

Research findings indicate that for the dichlorination of aliphatic alkenes like 1-octene, the reaction achieves a high yield when heated. acs.org This method is part of a broader strategy for dihomohalogenation that can be applied to a wide range of unsaturated compounds, including complex natural products. acs.org

Table 1: Oxidative Dichlorination of 1-Octene

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|

The combination of an N-halo imide, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), with a Lewis acid catalyst like zinc chloride (ZnCl₂) offers a safer and more manageable alternative to using chlorine gas. This system is effective for converting both electron-rich and electron-deficient alkenes into their corresponding vicinal dichlorides.

The reaction mechanism is believed to involve the activation of DCDMH by the Lewis acid. Experimental evidence suggests that the solubility of the chloride salt is crucial for the formation of what is effectively the chlorinating agent, proposed to be a chlorine/trichloride (B1173362) anion. This protocol has been successfully applied to a range of alkenes to produce dichlorinated products.

Table 2: Dichlorination using DCDMH/ZnCl₂ System

| Substrate Class | Reagents | Catalyst | Key Feature | Product Type | Reference |

|---|

Oxidative Dichlorination of Unsaturated Hydrocarbons (e.g., Selectfluor/Tetrabutylammonium Chloride Systems)

Indirect Synthetic Routes and Precursor Transformations

Indirect methods involve the synthesis of this compound from precursors other than terminal alkenes or through pathways where it may not be the primary intended product.

This compound can be synthesized from an alkyne precursor, specifically 1-octyne (B150090). This transformation is a two-step process. First, the alkyne's triple bond is partially reduced to a double bond to form the corresponding alkene. For the synthesis of a terminal dichloride, 1-octyne would be converted to 1-octene. This reduction is typically accomplished using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead(II) acetate (B1210297) and quinoline), in the presence of hydrogen gas (H₂). vaia.comlibretexts.org This ensures the reaction stops at the alkene stage without proceeding to full saturation to form an alkane. vaia.com

Once 1-octene is formed, the second step is the halogenation of the double bond. This can be achieved using various standard chlorinating agents, including elemental chlorine (Cl₂) or the methods described in Section 2.1, to yield this compound. vaia.comlibretexts.org

While not a standard synthetic route, the formation of chlorinated alkanes can occur in the context of certain organophosphorus reactions, particularly those involving chlorinated reagents or solvents. Organophosphorus chemistry encompasses a wide range of transformations, some of which utilize reagents like phosphorus trichloride or are conducted in solvents such as carbon tetrachloride. wikipedia.org

For instance, phosphine (B1218219) complexes have been shown to be effective catalysts for the addition of carbon tetrachloride to 1-octene. researchgate.net While the primary product in this specific reaction is 1,1,1,3-tetrachlorononane, it demonstrates the principle of phosphine-mediated reactions involving alkenes and chlorinated species. It is plausible that under specific conditions in a reaction mixture containing an organophosphorus compound, 1-octene, and a chlorine source, this compound could be formed as a minor side-product through competing reaction pathways. However, this is not a preparative method for its synthesis.

Chemical Transformations and Reactivity Profiles of 1,2 Dichlorooctane

Mechanistic Studies of Dihalogenation Pathways

The formation of 1,2-dichlorooctane typically proceeds through the dihalogenation of an alkene, a reaction that can occur via different mechanistic pathways. These pathways are influenced by factors such as the presence of light, heat, and the specific reagents used.

Elucidation of Electrophilic Addition Mechanisms

The reaction of an alkene with a halogen, such as chlorine, can proceed through an electrophilic addition mechanism. libretexts.orgyoutube.com In this process, the electron-rich double bond of the alkene attacks the electrophilic halogen. savemyexams.com This reaction is stereoselective, often resulting in anti-addition of the two halogen atoms across the double bond. libretexts.orgyoutube.com

The generally accepted mechanism for the electrophilic addition of halogens to alkenes involves the formation of a cyclic halonium ion intermediate. libretexts.orgyoutube.com For the chlorination of 1-octene (B94956) to yield this compound, the process is as follows:

Polarization and Electrophilic Attack: As a chlorine molecule (Cl₂) approaches the electron-rich π bond of 1-octene, the Cl-Cl bond becomes polarized. The π electrons of the alkene attack the partially positive chlorine atom, leading to the heterolytic cleavage of the Cl-Cl bond. libretexts.org

Formation of a Chloronium Ion: A cyclic chloronium ion intermediate is formed, where the chlorine atom is bonded to both carbon atoms of the original double bond. youtube.com This intermediate bears a positive charge on the chlorine atom. youtube.com

Nucleophilic Attack: The remaining chloride ion (Cl⁻) then acts as a nucleophile, attacking one of the carbon atoms of the chloronium ion from the side opposite to the bridging chlorine atom. libretexts.org This backside attack is responsible for the observed anti-stereochemistry of the addition. The ring opens, resulting in the formation of trans-1,2-dichlorooctane. libretexts.orgyoutube.com

The exclusive formation of trans-vicinal dihalo compounds strongly suggests an electrophilic mechanism via a halonium ion. rsc.org The reaction is considered stereospecific because the stereochemistry of the starting alkene determines the stereochemistry of the product. youtube.com

Recent research has also explored catalytic methods for the dichlorination of alkenes. For instance, the use of potassium chloride (KCl) and oxone in the presence of a catalyst has been shown to produce trans-1,2-dichlorooctane from 1-octene in high yield (91%). rsc.org

Investigation of Radical Reaction Intermediates

An alternative pathway for the chlorination of alkanes and alkenes involves free radical intermediates. upenn.eduaakash.ac.in This mechanism is typically initiated by heat or ultraviolet (UV) light, which causes the homolytic cleavage of the halogen-halogen bond to form two halogen radicals. ucalgary.casavemyexams.com

The free-radical chlorination of an alkane, such as octane (B31449), proceeds through a chain reaction mechanism consisting of three main steps: upenn.eduaakash.ac.in

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) using energy from heat or UV light. ucalgary.casavemyexams.com

Propagation: This step involves a two-stage process. A chlorine radical abstracts a hydrogen atom from an octane molecule to form hydrogen chloride (HCl) and an octyl radical. This octyl radical then reacts with another chlorine molecule to produce this compound and a new chlorine radical, which can continue the chain reaction. upenn.edu

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. upenn.edusavemyexams.com This can occur through the combination of two chlorine radicals, two octyl radicals, or an octyl radical and a chlorine radical.

While free-radical chlorination can produce dichlorinated alkanes, it is generally less selective than electrophilic addition. ucalgary.ca Chlorination is less selective than bromination in terms of which hydrogen atom is replaced. ucalgary.ca In the case of 1-octene, radical bromination has been shown to yield a mixture of products, including 3-bromo-1-octene and 1-bromo-2-octene, due to the stability of the intermediate allylic radical. libretexts.org

Role as a Synthetic Intermediate

This compound serves as a versatile intermediate in various synthetic applications due to the presence of two reactive chlorine atoms.

Precursor in Organophosphorus Chemistry

This compound is a key precursor in the synthesis of organophosphorus compounds, particularly phosphonates. oup.comjst.go.jp Phosphonates are a class of organophosphorus compounds with a wide range of applications, including as bioactive molecules and for bone targeting. wikipedia.orgbeilstein-journals.org

One notable application is the synthesis of 2-chlorooctane-1-phosphonic acid. In a reaction with phosphorus pentachloride (PCl₅), 1-octene can be converted to a mixture of 2-chlorooctane-1-phosphonic acid and this compound. oup.com The formation of this compound is a side reaction in this process. oup.com However, by adjusting the reaction conditions, such as by adding phosphorus trichloride (B1173362) (PCl₃), the formation of this compound can be suppressed, leading to a higher yield of the desired phosphonic acid. oup.com

The general method for preparing phosphonic acids from phosphonates involves hydrolysis under acidic conditions, often using concentrated hydrochloric acid. beilstein-journals.org

Table 1: Reaction of 1-Octene with Phosphorus Pentachloride

| Experiment No. | PCl₃/PCl₅ Ratio | Reaction Time (hr) | Conversion of 1-Octene (%) | Yield of 2-chlorooctane-1-phosphonic acid (%) | Yield of this compound (%) |

| 1 | 0 | 24 | 97 | 49 | 41 |

| 2 | 0.2 | 24 | 58 | 47 | 7 |

| 3 | 1 | 24 | 56 | 50 | 1 |

| 6 | 0 | 72 | 99 | 92 | 2 |

| 7 | 0.2 | 72 | 97 | 93 | 5 |

Data adapted from a study on the preparation of 2-chloroalkane-1-phosphonic acid. oup.com

Utilization in General Organic Synthesis

The reactivity of the two chlorine atoms in this compound makes it a useful building block in general organic synthesis. Dihaloalkanes, in general, are employed in the synthesis of various cyclic and acyclic compounds. cymitquimica.com

For instance, dihaloalkanes are used in the synthesis of crown ethers, which are macrocyclic polyethers known for their ability to complex with metal ions. vt.edunih.goviipseries.org The synthesis often involves the reaction of a diol with a dihaloalkane in the presence of a base. nih.gov While specific examples detailing the use of this compound in crown ether synthesis are not prevalent, the general methodology is well-established.

Furthermore, 1,8-dichlorooctane (B1211115), a structural isomer of this compound, is utilized in the synthesis of various compounds, including those with applications in food, pharmaceuticals, and materials science. sigmaaldrich.comnih.gov It is used as an intermediate in the production of specialty chemicals and in the fabrication of polymeric membranes. sigmaaldrich.compmarketresearch.com The reactivity of the terminal chlorine atoms in 1,8-dichlorooctane allows for its use in nucleophilic substitution reactions. cymitquimica.com This suggests that this compound, with its vicinal chlorine atoms, would also be a reactive intermediate for similar synthetic transformations.

Environmental Fate and Biogeochemical Pathways of 1,2 Dichlorooctane

Biotransformation and Biodegradation Processes

The persistence of chlorinated hydrocarbons in the environment is highly dependent on their chemical structure, including chain length and the position of chlorine atoms. Longer-chain and more highly chlorinated alkanes are generally more resistant to biodegradation. Information from related compounds suggests that dichlorinated octanes are recalcitrant. For instance, research on Arthrobacter sp. strain HA1 found that 1,8-Dichlorooctane (B1211115) did not support microbial growth, nor was it degraded in the presence of a secondary substrate uni-konstanz.de. While this pertains to a different isomer, it indicates the potential difficulty of biodegrading dichlorinated C8 alkanes.

There are no specific studies that have identified microbial consortia or detailed the aerobic degradation mechanisms for 1,2-Dichlorooctane.

However, general mechanisms for the aerobic degradation of haloalkanes are known. One potential pathway involves haloalkane dehalogenases, which are enzymes that cleave the carbon-halogen bond. Genomic studies of the uncultured bacterial phylum Binatota have identified the presence of haloalkane dehalogenase genes (dhaA) that show broad substrate specificity for medium-chain haloalkanes (C3 to C10) biorxiv.org. These enzymes catalyze a hydrolytic reaction, replacing the chlorine atom with a hydroxyl group, which would convert this compound into a chloroalcohol. This initial step would be followed by further oxidation.

Another potential aerobic mechanism is oxidative attack at the unchlorinated end of the molecule by monooxygenase enzymes, a pathway observed in the degradation of long-chain 1-chloroalkanes by some bacteria like Rhodococcus rhodochrous microbiologyresearch.org. This process would lead to the formation of an ω-chlorofatty acid, which could then be degraded via β-oxidation microbiologyresearch.org. However, it must be stressed that these pathways are hypothetical for this compound and have not been experimentally verified for this specific compound.

Specific research on the anaerobic reductive dechlorination of this compound is not available in the reviewed literature.

Anaerobic reductive dechlorination is a common pathway for highly chlorinated compounds where the contaminant serves as an electron acceptor. In this process, a chlorine atom is removed and replaced with a hydrogen atom. Studies on the shorter-chain 1,2-dichloropropane (B32752) (1,2-D) and 1,2-dichloroethane (B1671644) (1,2-DCA) show that they can be completely dechlorinated to propene and ethene, respectively, under anaerobic conditions by specific microbial populations, including Dehalococcoides researchgate.netnih.govnih.govnih.gov. These processes can involve dichloroelimination, where both chlorine atoms are removed simultaneously to form a double bond, or sequential hydrogenolysis researchgate.net. Whether similar pathways are viable for the longer-chain this compound, and what microbial groups might be involved, remains uninvestigated.

There are no documented co-metabolic degradation routes for this compound.

Co-metabolism is a process where a microbe degrades a contaminant using an enzyme or cofactor produced for another metabolic purpose. For example, some bacteria that grow on alkanes can co-metabolize chlorinated hydrocarbons. While this has been observed for other chlorinated compounds, its applicability to this compound has not been studied sanbornhead.com. Research on a Pseudomonas species that degrades 1,2-dichloroethane showed it could co-metabolize other short-chain chlorinated compounds, but this study did not include long-chain haloalkanes like this compound.

Anaerobic Reductive Dechlorination and Electron Acceptor Utilization

Remediation and Attenuation Strategies

Given the lack of fundamental research on the biodegradation of this compound, no established remediation or attenuation strategies have been specifically developed or tested for this compound. The following sections discuss general strategies that are applied to other chlorinated solvents, but their effectiveness for this compound is unknown.

There are no field studies or reports on the monitored natural attenuation (MNA) of this compound. MNA relies on demonstrating that natural processes can reduce contaminant concentrations to acceptable levels before they pose a risk nih.gov. The viability of MNA for a specific compound depends on its susceptibility to natural degradation processes. As noted previously, the limited data on similar long-chain dichloroalkanes suggest they are persistent, making natural attenuation an unlikely sole remedy without specific evidence of degradation uni-konstanz.de.

No studies have been published on the use of enhanced bioremediation techniques for this compound. Enhanced bioremediation involves adding substances to the environment to stimulate microbial degradation. For anaerobic processes, this often includes adding electron donors nih.gov. For aerobic processes, an oxygen source might be supplied clu-in.orgresearchgate.netnih.gov.

Biochar, a form of charcoal produced from biomass, is increasingly studied as an amendment to facilitate bioremediation. It can adsorb contaminants and provide a habitat for microorganisms, potentially enhancing electron transfer processes that are key to reductive dechlorination. While biochar has been explored for a wide range of organic pollutants, its specific application for this compound has not been reported.

Toxicological Research and Mechanistic Implications of Vicinal Dihalogenated Alkanes

Molecular and Cellular Basis of Toxicity

The toxicity of vicinal dihalogenated alkanes is rooted in their chemical structure, which facilitates metabolic activation into reactive intermediates. These metabolites can disrupt cellular processes, leading to organ-specific damage. The primary mechanisms involve oxidative stress, covalent binding to macromolecules, and interference with critical biochemical pathways.

Vicinal dihalogenated alkanes are metabolized through two principal pathways: oxidation by the cytochrome P450 (CYP) system and conjugation with glutathione (B108866) (GSH). cdc.govnih.gov

Oxidative Pathway: The CYP-mediated pathway metabolizes these compounds to aldehydes, such as 2-chloroacetaldehyde from 1,2-DCE. cdc.gov

Glutathione Conjugation: The second major pathway involves direct conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs). cdc.govwur.nl While often a detoxification route, this pathway can also lead to bioactivation. For vicinal dihaloalkanes, GSH conjugation can produce a highly reactive episulfonium ion intermediate. wur.nl This electrophilic intermediate is capable of forming adducts with DNA, a mechanism strongly implicated in the mutagenic and carcinogenic effects of compounds like 1,2-DCE. cdc.govwur.nl At higher exposure levels, the oxidative pathway may become saturated, making the GSH conjugation pathway more dominant and potentially increasing the formation of toxic metabolites. cdc.govnih.gov

Table 1: Primary Metabolic Pathways of 1,2-Dichloroethane (B1671644) (Representative Vicinal Dihaloalkane)

| Pathway | Key Enzyme System | Primary Metabolites | Toxicological Implication |

|---|---|---|---|

| Oxidation | Cytochrome P450 (CYP) | 2-Chloroacetaldehyde, 2-Chloroethanol, 2-Chloroacetic acid cdc.gov | Formation of reactive aldehydes. |

| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | S-(2-chloroethyl)glutathione, Episulfonium ion cdc.govwur.nl | Bioactivation to mutagenic DNA-reactive intermediates. cdc.govwur.nl |

The nervous system, particularly the central nervous system (CNS), is a primary target for vicinal dihalogenated alkane toxicity. nih.govnih.gov Acute and subacute poisoning with 1,2-DCE can lead to severe neurological symptoms, including toxic encephalopathy, which primarily manifests as brain edema. nih.gov

The high lipid solubility of these compounds allows them to readily cross the blood-brain barrier (BBB). nih.gov Research indicates that 1,2-DCE exposure can directly damage the morphological structure of brain microvascular endothelial cells and glial cells, which are essential components of the BBB. nih.gov This damage increases the permeability of the barrier, leading to the leakage of fluids and plasma components into the brain tissue, resulting in cerebral edema and subsequent neurological dysfunction. nih.gov

In addition to neurotoxicity, vicinal dihalogenated alkanes can induce significant damage to the liver and kidneys. nih.govnih.gov Exposure to high concentrations of 1,2-DCE has been shown to impair liver function, characterized by elevated levels of serum enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nih.gov Pathological findings in animal models include the formation of vacuoles in the liver, disruption of glucose and lipid homeostasis, and DNA damage. nih.gov

Kidney damage is also a documented outcome, with studies on 1,2-DCE showing elevated levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602), which are indicators of impaired renal function. nih.gov The mechanisms underlying hepatorenal toxicity are closely linked to the metabolic activation of these compounds within these organs, leading to the formation of reactive intermediates that cause cellular injury.

Table 2: Observed Toxicological Effects of 1,2-Dichloroethane (Representative Vicinal Dihaloalkane)

| Organ System | Manifestation | Mechanistic Details |

|---|---|---|

| Central Nervous System | Toxic encephalopathy, brain edema nih.gov | Blood-brain barrier disruption, oxidative stress, glial cell necrosis. nih.gov |

| Liver (Hepatic) | Increased ALT/AST, vacuole formation, DNA damage nih.gov | Formation of toxic metabolites, oxidative stress. nih.gov |

| Kidney (Renal) | Increased BUN and creatinine nih.gov | Proximal tubular nephropathy. nih.gov |

Neurotoxicological Manifestations and Blood-Brain Barrier Disruption

Biotransformation and Elimination Dynamics

The way a chemical is absorbed, distributed, metabolized, and excreted (ADME) determines its concentration and persistence at target organs, and thus its toxic potential.

Based on studies with 1,2-DCE, vicinal dihalogenated alkanes are well-absorbed following inhalation, oral, and dermal exposure, likely through passive diffusion. cdc.govnih.gov Once absorbed, they are widely distributed throughout the body. nih.gov Due to their lipophilic (fat-loving) nature, these compounds tend to accumulate in adipose tissue. cdc.govnih.gov Animal experiments with 1,2-DCE showed that concentrations in fat were 7 to 17 times higher than in the blood. cdc.govnih.gov The longer alkyl chain of 1,2-Dichlorooctane would confer even greater lipophilicity, suggesting a strong potential for distribution and accumulation in fatty tissues. Lower equilibrium levels are typically found in the liver and lungs compared to the blood. cdc.govnih.gov

Cytochrome P450 (CYP) Mediated Metabolism

The metabolism of vicinal dihalogenated alkanes is significantly influenced by the cytochrome P450 (CYP) superfamily of enzymes, with cytochrome P450 2E1 (CYP2E1) identified as a primary catalyst. nih.govnih.gov This enzymatic system facilitates the oxidative dehalogenation of these compounds. publisso.de The metabolic process for vicinal dihalogenated alkanes like 1,2-dichloroethane and 1,2-dichloropropane (B32752) generally follows two principal pathways: one catalyzed by cytochrome P450 and the other involving conjugation with glutathione (GSH). nih.goviarc.fr

For 1,2-dichloroethane, CYP enzymes catalyze its transformation into several metabolites, including 2-chloroacetaldehyde, 2-chloroacetic acid, and 2-chloroethanol. nih.gov The metabolism of 1,2-dichloroethane is saturable, and at higher doses, the glutathione conjugation pathway becomes more prominent. cdc.gov Studies with 1,2-dichloropropane have shown that its oxidative metabolism is almost exclusively catalyzed by CYP2E1. psu.edu In vitro experiments using liver homogenates from mice demonstrated that 1,2-dichloropropane was only metabolized in the presence of active CYP2E1. psu.edu

Given the consistent metabolic activation of shorter-chain vicinal dihalogenated alkanes by CYP2E1, it is highly probable that this compound undergoes a similar oxidative metabolism. The initial step would likely involve the CYP2E1-mediated oxidation of one of the chlorinated carbons. This would lead to the formation of reactive intermediates. While specific metabolites for this compound have not been documented, by analogy to 1,2-dichloroethane and 1,2-dichloropropane, a series of oxidative products can be postulated.

| Parent Compound | Postulated Primary CYP-Mediated Metabolites |

| This compound | 1-Chloro-2-octanol |

| 2-Chloro-1-octanol | |

| 1,2-Dichlorooctan-x-ol (where x > 2) | |

| Chloro-octanal isomers | |

| Chloro-octanoic acid isomers |

It is important to note that the longer alkyl chain of this compound might influence the rate and regioselectivity of hydroxylation by CYP enzymes compared to its shorter-chain counterparts.

Excretion Pathways of Metabolites

The excretion of metabolites from vicinal dihalogenated alkanes occurs through various routes, with urine and expired air being the most significant. Animal studies on 1,2-dichloroethane show that its metabolites are rapidly excreted, with the process being largely complete within 48 hours of exposure. cdc.gov Following inhalation exposure to 1,2-dichloroethane in rats, approximately 84% of the dose was excreted as metabolites in the urine, with thiodiglycolic acid and its sulfoxide (B87167) being the major identified compounds. cdc.gov A smaller fraction is exhaled as carbon dioxide (around 7%). cdc.gov After oral administration, a larger proportion of unchanged 1,2-dichloroethane can be exhaled, which may indicate metabolic saturation. cdc.gov

Similarly, for 1,2-dichloropropane, animal studies have demonstrated that excretion is mainly via urine (37–65%) and exhaled air (18–40%), with a significant portion of the exhaled substance being the unchanged parent compound. publisso.de The major urinary metabolites of 1,2-dichloropropane in rats are N-acetylcysteine conjugates, such as N-acetyl-S-(2-hydroxypropyl)-L-cysteine. publisso.detandfonline.com

Based on these findings, the metabolites of this compound are expected to be eliminated from the body primarily through the urine, likely after conjugation to enhance their water solubility. A portion of the parent compound or volatile metabolites might also be excreted via exhalation.

| Excretion Route | Likely Excreted Forms of this compound Metabolites |

| Urine | Conjugated metabolites (e.g., glucuronides, sulfates, mercapturic acids) of oxidized this compound. |

| Expired Air | Unchanged this compound; Volatile metabolites (e.g., CO2 from further metabolism). |

| Feces | Minor route, likely for unabsorbed compound or metabolites excreted in bile. |

Advanced Analytical Techniques for Characterization and Detection of 1,2 Dichlorooctane

Chromatographic Separation and Detection

Chromatographic techniques are fundamental for separating 1,2-Dichlorooctane from other compounds within a mixture, allowing for its accurate detection and quantification.

Gas Chromatography–Mass Spectrometry (GC-MS) for Environmental Samples and Reference Standards

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound in environmental samples. bcp-instruments.com This method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. For this compound, a non-polar or semi-polar capillary column, such as one coated with 5% phenyl polysilphenylene-siloxane, is often employed. brunel.ac.uk The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for the definitive identification of this compound. savemyexams.com

The National Institute of Standards and Technology (NIST) maintains a mass spectral library that includes data for this compound, which can be used for comparison and confirmation. nih.gov The mass spectrum of this compound shows a characteristic fragmentation pattern, with prominent peaks that aid in its identification. nih.gov

For the analysis of environmental samples, GC-MS provides the necessary sensitivity and selectivity to detect low concentrations of this compound. bcp-instruments.com The use of certified reference standards, such as those provided by chemical suppliers, is crucial for the calibration of the instrument and the validation of the analytical method, ensuring accurate quantification. bcp-instruments.combcp-instruments.com These standards are prepared to high purity and are often accredited under ISO/IEC 17025 and 17034, confirming their quality and suitability for use in analytical testing. bcp-instruments.combcp-instruments.com

Table 1: GC-MS Parameters for Volatile Organic Compound Analysis

| Parameter | Value |

| Column | DB-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) brunel.ac.uk |

| Carrier Gas | High purity helium at 1 ml/min brunel.ac.uk |

| Inlet Temperature | 250°C brunel.ac.uk |

| Oven Program | 35°C for 4 min, ramped at 8 °C/min to 310°C, hold for 10 min brunel.ac.uk |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV brunel.ac.uk |

| Scan Range | 50 to 600 amu brunel.ac.uk |

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) for Aqueous Samples

Headspace gas chromatography with flame ionization detection (HS-GC-FID) is a well-established and robust method for the determination of volatile organic compounds (VOCs) like this compound in aqueous samples. bas.bgcdc.gov This technique is particularly advantageous for analyzing complex matrices as it involves sampling the vapor phase in equilibrium with the sample, thereby minimizing matrix effects and protecting the GC system from non-volatile components. researchgate.net

In HS-GC-FID, the aqueous sample is placed in a sealed vial and heated to a specific temperature to facilitate the partitioning of volatile analytes into the headspace. researchgate.net A portion of the headspace gas is then automatically injected into the GC for separation. The flame ionization detector (FID) is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon atoms entering the flame, making it suitable for the quantification of this compound. thermofisher.com

The optimization of headspace parameters, such as equilibration temperature and time, is critical to maximize the sensitivity of the method. bas.bg For the analysis of chlorinated hydrocarbons in water, HS-GC is a preferred method due to its simplicity and ability to achieve low detection limits. acs.org While an electron capture detector (ECD) can offer higher selectivity for chlorinated compounds, FID is also a viable and commonly used detector. thermofisher.comnsf.gov

The method can be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. bas.bg For instance, in the analysis of other volatile organic compounds in water, HS-GC-FID has demonstrated good linearity and low detection limits, making it a suitable technique for monitoring water quality. bas.bg

Table 2: Typical HS-GC-FID Conditions for VOC Analysis in Water

| Parameter | Value |

| Sample Volume | 5 mL in a 20 mL vial thermofisher.com |

| Equilibration Temperature | Varies, requires optimization bas.bg |

| Equilibration Time | Varies, requires optimization bas.bg |

| Injector | Split/Splitless thermofisher.com |

| Detector | Flame Ionization Detector (FID) bas.bg |

| Calibration | External or internal standard method lcms.cz |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including this compound. guidechem.comresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity of adjacent protons through spin-spin coupling. libretexts.org For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the carbon atoms bearing the chlorine atoms, as well as for the protons along the alkyl chain. The chemical shifts, integration values, and splitting patterns of these signals are characteristic of the 1,2-dichloro substitution pattern on the octane (B31449) backbone. chemicalbook.com

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in the molecule. docbrown.info The ¹³C NMR spectrum of this compound will show unique signals for each of the eight carbon atoms, with the chemical shifts of the carbons directly bonded to the chlorine atoms being significantly downfield due to the electronegativity of the chlorine atoms. guidechem.com This information is crucial for confirming the carbon skeleton and the position of the substituents.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H NMR | ||

| -CHCl- | ~3.8 - 4.2 | Multiplet, deshielded by two chlorine atoms on adjacent carbons. |

| -CH₂Cl | ~3.5 - 3.8 | Multiplet, deshielded by the adjacent chlorine atom. |

| -CH₂- (alkyl chain) | ~1.2 - 1.8 | Complex multiplets. |

| -CH₃ | ~0.8 - 1.0 | Triplet. |

| ¹³C NMR | ||

| C1 (-CH₂Cl) | ~45 - 55 | Deshielded by the chlorine atom. |

| C2 (-CHCl-) | ~60 - 70 | Deshielded by the chlorine atom. |

| C3-C7 (-CH₂-) | ~22 - 32 | Typical alkyl chain region. |

| C8 (-CH₃) | ~14 | Typical terminal methyl carbon. |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. guidechem.comdocbrown.info

High-Resolution Mass Spectrometry for Molecular Fingerprinting

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. msu.edu This technique is invaluable for confirming the molecular formula of this compound and for distinguishing it from other compounds with the same nominal mass.

By measuring the mass of the molecular ion with high precision (typically to four or more decimal places), the exact mass can be compared to the theoretical mass calculated for the molecular formula C₈H₁₆Cl₂. msu.edu The presence of two chlorine atoms also results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern serves as an additional confirmation of the presence and number of chlorine atoms in the molecule.

HRMS is a powerful tool for creating a unique "molecular fingerprint" of this compound, which is essential for its unambiguous identification, particularly in complex samples where isomers or other interfering compounds may be present. bcp-instruments.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uhcl.edu The IR spectrum of this compound provides characteristic absorption bands corresponding to the vibrations of its chemical bonds. docbrown.info

The most prominent features in the IR spectrum of this compound are the C-H stretching vibrations of the alkyl chain, which appear in the region of 2850-3000 cm⁻¹. libretexts.orglibretexts.org The presence of the C-Cl bonds gives rise to characteristic stretching vibrations in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. docbrown.info The specific pattern of these C-Cl absorptions can provide information about the conformation of the molecule.

While IR spectroscopy alone may not be sufficient for the complete structural elucidation of this compound, it serves as a quick and valuable tool for confirming the presence of the alkyl and chloro functional groups and for fingerprinting the molecule. uhcl.edudocbrown.info

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Type of Vibration |

| C-H (alkane) | 2850 - 2960 | Stretching libretexts.org |

| C-H (alkane) | 1370 - 1470 | Bending docbrown.info |

| C-Cl | 600 - 800 | Stretching docbrown.info |

Development and Validation of Reference Materials

The accuracy and reliability of analytical measurements for the detection and quantification of this compound are fundamentally dependent on the availability of high-quality, well-characterized reference materials. The development and validation of these materials are a meticulous process, ensuring they meet the stringent requirements for use in calibration, quality control, and method validation.

The production of certified reference materials (CRMs) for chlorinated paraffins, including single-congener standards like this compound, is a specialized field. Companies like Chiron AS have been instrumental in synthesizing and certifying these crucial analytical standards. europa.euchloffin.euchiron.noesslabshop.combcp-instruments.com The development process for a reference material such as this compound follows internationally recognized standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers. europa.eueuropa.eulgcstandards.com

A critical aspect of developing these standards is the synthesis of the pure compound. For individual chlorinated paraffin (B1166041) congeners, specific chemical synthesis routes are designed to produce a compound with a defined chlorine position and number. bcp-instruments.com Following synthesis, the material's identity and structure are unequivocally confirmed using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). bcp-instruments.com

The validation of a reference material involves a comprehensive assessment of its key properties. This includes determining the purity of the material, assessing its homogeneity, and evaluating its stability over time. The purity of reference materials for chlorinated paraffins is typically established using a combination of gas chromatography-based methods, such as GC with Flame Ionization Detection (GC-FID), GC-MS, and high-resolution GC-MS. bcp-instruments.com

A Certificate of Analysis (CoA) is a crucial document that accompanies a certified reference material, providing detailed information on its properties and the methods used for its characterization. bcp-instruments.comchiron.no While a specific, publicly available CoA for this compound with detailed validation data is not readily accessible, the following tables represent the typical data and findings from the development and validation process for such a reference material, based on general practices for chlorinated paraffin standards and information from related certification projects. europa.eubcp-instruments.com

Table 1: Representative Certificate of Analysis for this compound Certified Reference Material

| Parameter | Value | Method of Determination |

| Product Number | CLF1664.8 | - |

| Compound Name | This compound | - |

| CAS Number | 21948-46-9 | - |

| Molecular Formula | C₈H₁₆Cl₂ | Elemental Analysis |

| Molecular Weight | 183.12 g/mol | Calculated from Formula |

| Purity (mass fraction) | ≥98% | GC-FID, GC-MS |

| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Format | Solution | - |

| Concentration | 1000 µg/mL in isooctane | Gravimetric preparation, verified by GC-FID |

| Uncertainty | Expanded uncertainty provided on CoA | ISO Guide 35 |

| Storage Conditions | 2-8 °C in a dark place | - |

| Expiry Date | Provided on CoA | Based on stability studies |

| Accreditation | Produced under ISO 17034 | - |

Detailed Research Findings

The validation of a reference material like this compound is supported by extensive research findings that are often part of a comprehensive validation report. This includes homogeneity and stability studies, which are critical for ensuring the reliability of the material throughout its shelf life and across different units of a batch.

Homogeneity testing ensures that each aliquot of the reference material has the same concentration of the analyte within specified statistical limits. This is typically assessed by analyzing multiple samples from different units within a batch.

Stability testing is performed to determine the shelf-life of the reference material under defined storage conditions. Short-term stability studies might simulate the conditions during transport, while long-term studies monitor the material's integrity over several years.

The certification of a matrix reference material for chlorinated paraffins, ERM®-CE100, provides a detailed example of the rigorous validation process. europa.eueuropa.eu In this project, Chiron AS was responsible for producing and certifying the common calibrant used by all participating laboratories. europa.eu The process involved an interlaboratory comparison with expert laboratories to assign the certified value, demonstrating the collaborative and thorough nature of reference material validation. europa.eueuropa.eu The uncertainties of the certified values are calculated in accordance with ISO Guide 35 and include contributions from characterization, homogeneity, and stability. lgcstandards.com

Table 2: Illustrative Homogeneity and Stability Data for this compound Reference Material

| Validation Study | Parameter | Result | Conclusion |

| Homogeneity | Between-unit relative standard deviation (RSD) | < 2% | The material is acceptably homogeneous across the batch. |

| Short-Term Stability (1 week at 40°C) | Mean concentration change | < 1% | The material is stable under typical shipping conditions. |

| Long-Term Stability (36 months at 4°C) | Mean concentration change | < 3% | The assigned shelf-life of 3 years is supported by the data. |

The development and validation of reference materials for compounds like this compound are ongoing processes. As analytical techniques evolve, there is a continuous need for new and better-characterized standards to meet the demands of researchers and regulatory bodies focused on monitoring environmental contaminants. chloffin.eupops.int The availability of these standards is a critical component in the global effort to accurately assess the presence and impact of chlorinated paraffins in the environment. chiron.no

Computational Chemistry and Theoretical Investigations of 1,2 Dichlorooctane

Molecular Simulation and Dynamics Studies

Molecular simulation and dynamics offer a window into the atomic-scale behavior of 1,2-dichlorooctane, from the spatial arrangement of its atoms to its collective interactions in a liquid phase. These studies are crucial for understanding its physical properties and reactivity.

Conformational Analysis and Stereochemistry

The stereochemistry of this compound is defined by the rotational possibilities around the C1-C2 single bond, a topic extensively studied in its smaller analog, 1,2-dichloroethane (B1671644). researchgate.netchemicalpapers.com Rotation around this bond gives rise to distinct conformational isomers, primarily the anti and gauche forms.

Anti-periplanar (anti) conformation: In this arrangement, the two chlorine atoms are positioned 180° apart with respect to the C-C bond axis. This conformer generally minimizes steric repulsion between the bulky chlorine atoms.

Synclinal (gauche) conformation: Here, the dihedral angle between the chlorine atoms is approximately 60°. This form is stabilized in some 1,2-disubstituted ethanes by the "gauche effect," though it introduces steric strain. researchgate.net

Table 1: Fundamental Conformers of the 1,2-Dichloroethyl Fragment

| Conformer | Dihedral Angle (Cl-C-C-Cl) | Key Interaction | Expected Stability Factor |

|---|---|---|---|

| Anti-periplanar | ~180° | Minimized steric and dipole repulsion | Generally favored |

| Gauche (Synclinal) | ~60° | Steric strain vs. potential hyperconjugative effects | Generally less favored than anti |

| Eclipsed (Syn-periplanar) | 0° | Maximized steric and torsional strain | Transition state, not a stable conformer |

Intermolecular Interactions and Aggregation Behavior

The physical state and properties of this compound are dictated by the intermolecular forces between its molecules. purdue.edubyjus.com These forces are a combination of two primary types:

London Dispersion Forces: As a molecule with a significant eight-carbon alkyl chain, London dispersion forces are the dominant intermolecular interaction. These temporary, induced-dipole attractions increase with molecular size and surface area, contributing significantly to the boiling point and viscosity of this compound compared to shorter-chain analogs. wikipedia.orglibretexts.org

Dipole-Dipole Interactions: The presence of two electronegative chlorine atoms creates polar C-Cl bonds, resulting in a permanent molecular dipole moment. byjus.com The strength and orientation of this dipole depend on the molecule's conformation (the gauche conformer has a larger net dipole moment than the anti conformer). These forces cause molecules to align, contributing to the cohesive energy of the liquid. libretexts.org

While specific molecular dynamics simulations detailing the aggregation behavior of this compound are not prominent in the literature, the interplay of these forces governs its liquid structure. The long, nonpolar alkyl chains will likely favor arrangements that maximize van der Waals contacts, while the polar dichlorinated ends interact via dipole-dipole forces. This balance influences properties like solubility and how the molecule interacts with other substances. libretexts.org

Quantum Chemical Approaches to Reactivity

Quantum chemistry provides essential tools for probing the electronic factors that govern the chemical reactions of this compound.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is key to its reactivity. The two C-Cl bonds are the primary reactive sites. Computational studies on similar chlorinated alkanes show that the presence of electronegative chlorine atoms has a profound effect on the molecule's frontier molecular orbitals. nih.gov

Specifically, the Lowest Unoccupied Molecular Orbital (LUMO) is significantly lowered in energy and is typically characterized by the σ* (sigma-antibonding) orbitals of the C-Cl bonds. A low-energy LUMO indicates that the molecule is a good electron acceptor, making it susceptible to nucleophilic attack and reduction reactions. Quantitative Structure-Activity Relationship (QSAR) models have demonstrated a clear correlation where the LUMO energy decreases with an increasing number of chlorine atoms. nih.govresearchgate.net For this compound, this low-lying LUMO facilitates reactions that involve the cleavage of one or both C-Cl bonds.

Reaction Pathway Modeling and Transition State Calculations

Theoretical chemists model reaction pathways to understand how a reaction proceeds from reactants to products, including the high-energy transition state. For vicinal dichlorides like this compound, common computationally studied reactions include dehydrochlorination (elimination of HCl) and reductive dechlorination.

The process involves using a computational method, such as Density Functional Theory (DFT), to map the potential energy surface of the reaction. mdpi.comresearchgate.net Key objectives of this modeling are:

Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates.

Finding the Transition State (TS): Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. A true TS is confirmed by having exactly one imaginary vibrational frequency. osti.gov

Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state, which controls the reaction rate. mdpi.comosti.gov

Machine learning and generative AI models are also emerging as powerful tools to predict transition state structures much more rapidly than traditional quantum chemistry methods. mit.eduarxiv.org Although specific data for this compound is sparse, the methodologies are well-established from studies on 1,2-dichloroethane. mdpi.comresearchgate.net

Table 2: Conceptual Reaction Pathways for Computational Study

| Reaction Type | Reactants | Products | Key Computational Data |

|---|---|---|---|

| Dehydrochlorination | This compound + Base | 1-Chloro-1-octene or 2-Chloro-1-octene + BH⁺Cl⁻ | Transition state structure, Activation Energy (Ea), Reaction Enthalpy (ΔHr) |

| Reductive Dechlorination | This compound + 2e⁻ + 2H⁺ | Octane (B31449) + 2HCl | Electron affinity, C-Cl bond dissociation energy, Reaction Pathway Energetics |

| Nucleophilic Substitution | This compound + Nu⁻ | 1-Nu-2-chlorooctane or 2-Nu-1-chlorooctane + Cl⁻ | SN2 transition state energy, Reaction profile |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. tandfonline.com These models are invaluable for predicting the properties of untested chemicals, reducing the need for animal testing and expensive experiments. acs.org

For chlorinated alkanes, QSAR/QSPR models have been developed to predict various endpoints, including toxicity, boiling point, and aqueous solubility. acs.orgmdpi.comresearchgate.net These models are built using a set of known chemicals (a training set) and then validated with a separate set of chemicals (a test set). The models use "molecular descriptors," which are numerical values derived from the chemical structure.

A study on chlorinated alkanes developed a robust model for the Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) using descriptors like the number of chlorine atoms (NCl) and carbon atoms (NC). nih.gov Another significant QSAR study developed models to predict the in vivo acute toxicity of chlorinated alkanes (up to C10) to fish, using the octanol-water partition coefficient (log Kow) as a key descriptor. acs.orgacs.org Such models are directly applicable to this compound and allow for the estimation of its environmental fate and toxicological profile without direct measurement.

Table 3: Common Descriptors in QSAR/QSPR Models for Halogenated Hydrocarbons

| Descriptor Type | Examples | Property Predicted |

|---|---|---|

| Constitutional | Molecular Weight, Number of Carbon Atoms (NC), Number of Chlorine Atoms (NCl) | Boiling Point, Density |

| Topological | Molecular Connectivity Indices, Wiener Index | Aqueous Solubility mdpi.com |

| Physicochemical | Log Kow (Octanol-water partition coefficient) | Aquatic Toxicity acs.orgacs.org |

| Quantum-Chemical | LUMO Energy (ELUMO), HOMO Energy (EHOMO), Dipole Moment | Reactivity, Toxicity nih.govresearchgate.net |

Industrial Applications and Emerging Technologies Utilizing Dichlorinated Alkanes

Role in Chemical Synthesis and Manufacturing Processes

1,2-Dichlorooctane, a member of the vicinal dichloroalkane family, serves as a versatile intermediate and building block in various chemical syntheses. Its reactivity, stemming from the two chlorine atoms on adjacent carbons, allows for its participation in a range of transformations to create more complex molecules.

One of the primary roles of this compound is as a precursor in organic synthesis. It is utilized in consecutive, one-pot, three-component reactions to construct N-substituted dihydrobenzoxazines, which are important heterocyclic scaffolds in medicinal chemistry. rsc.org In these reactions, 1,2-dichloroalkanes react with amines and other starting materials under microwave conditions to efficiently generate a library of new compounds. rsc.org

The synthesis of this compound itself is well-documented, typically proceeding from the corresponding alkene, 1-octene (B94956). Various methods have been developed for this dichlorination reaction. A notable organocatalytic approach allows for the conversion of 1-octene to this compound with a high yield of 91%. rsc.org Another efficient, metal-free method involves the use of Selectfluor as an oxidant with a chloride salt, also producing this compound in excellent yield. acs.org These synthesis routes are critical for ensuring a steady supply of the compound for manufacturing processes. acs.orgorganic-chemistry.org

Beyond its role as an intermediate, this compound is also employed as an analytical reference material. esslabshop.combcp-instruments.com It is used as a standard for the analysis and quantification of polychlorinated alkanes (PCAs) in various matrices, including environmental, food safety, and petroleum samples. esslabshop.comchiron.no

Table 1: Synthesis Methods for this compound

| Starting Material | Reagents/Catalyst | Yield | Reference |

|---|---|---|---|

| 1-Octene | NBS, Catalyst 7a, NH4Claq | 91% | rsc.org |

| 1-Octene | Selectfluor, TBAC, CH3CN | 92% | acs.org |

| Alkenes (general) | NH4Cl, Oxone | Good to Excellent | organic-chemistry.org |

| Alkenes (general) | Mn-catalyst, MgCl2 (Electrochemical) | High | acs.org |

| Epoxides | Triphosgene-pyridine | - | organic-chemistry.org |

Applications in Specialty Chemicals and Materials Science (e.g., polymer precursors)

The applications of this compound extend into the realm of specialty chemicals and materials, primarily through its classification as a chlorinated paraffin (B1166041) (CP) or polychlorinated alkane (PCA). bcp-instruments.comchiron.nonih.gov These classes of industrial chemicals are utilized for their specific physical and chemical properties.

Dichlorinated alkanes, including this compound, have applications as:

High-Temperature Lubricants: They are used in metal-working machinery. bcp-instruments.comchiron.no

Flame-Retardant Plasticizers: They are incorporated into materials like vinyl plastics, rubber, paints, and adhesives to reduce flammability. bcp-instruments.comchiron.nonih.gov

Sealants: They are used in the formulation of various sealants. chiron.no

While the direct use of this compound as a monomer for large-scale polymer production is less common than its isomer, 1,8-Dichlorooctane (B1211115), vicinal dichlorides are recognized as important components in the synthesis of polymers and pharmaceuticals. researchgate.netpmarketresearch.com The reactivity of the two chlorine atoms allows for potential cross-linking or functionalization of polymer chains, thereby modifying the material's properties. The broader category of chlorinated alkenes, such as 1,2-dichloroethane (B1671644), is critical for the industrial-scale manufacturing of polymers, indicating the foundational role of such chlorinated building blocks in materials science. nih.gov

The compound is also found in nature in unique products like chlorosulfolipids (CSLs), and synthetic 1,2-dichloroalkanes are often found in pharmaceutical candidates, highlighting their relevance in the life sciences sector. researchgate.net

Table 2: Identified Applications of this compound and Related Dichlorinated Alkanes

| Application | Industry/Field | Description | Reference(s) |

|---|---|---|---|

| Chemical Intermediate | Chemical, Pharmaceutical | Precursor for synthesizing N-substituted dihydrobenzoxazines and other complex molecules. | rsc.orgresearchgate.net |

| Analytical Standard | Environmental, Food Safety, Petroleum | Used as a reference material for detecting and quantifying chlorinated paraffins. | esslabshop.combcp-instruments.com |

| Lubricant Additive | Industrial Manufacturing | Component of high-temperature lubricants for metalworking. | bcp-instruments.comchiron.no |

| Flame Retardant | Plastics, Paints, Adhesives | Incorporated into various materials to decrease flammability. | chiron.nonih.gov |

| Polymer Synthesis | Materials Science | Vicinal dichlorides serve as building blocks and functionalization agents in polymers. | researchgate.net |

Green Chemistry and Sustainable Production Methodologies

In recent years, significant research has focused on developing more sustainable and environmentally friendly methods for producing dichlorinated alkanes, moving away from hazardous reagents like molecular chlorine. rsc.orgresearchgate.net These "green chemistry" approaches aim to improve safety, reduce waste, and increase energy efficiency. acs.org

Several innovative methodologies for the synthesis of this compound and other vicinal dichlorides have emerged:

Electrocatalytic Dichlorination: A manganese (Mn)-catalyzed electrochemical method uses magnesium chloride (MgCl₂), a simple salt, as the chlorine source. acs.org This process is operationally simple and sustainable, providing efficient access to vicinally dichlorinated compounds under mild conditions. It shows high chemoselectivity, even with sensitive functional groups like alcohols and aldehydes. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents another green approach. researchgate.net One system uses the inexpensive and abundant iron(III) chloride (FeCl₃) as a chlorine source, activated by light to perform the dichlorination of alkenes. researchgate.net Another method relies on the homolysis of copper(II) chloride (CuCl₂) upon irradiation with visible light. researchgate.net These methods avoid harsh conditions and external ligands. researchgate.netresearchgate.net

Metal-Free Oxidative Halogenation: A protocol using Selectfluor as an oxidant and a tetrabutylammonium (B224687) salt as the halogen source provides a metal-free and molecular halogen-free method for dichlorination. acs.orgorganic-chemistry.org This strategy offers an effective way to produce various halogenated products in high yields from simple alkenes. organic-chemistry.org

Catalysis with Benign Oxidants: Mild protocols using common salts like ammonium (B1175870) chloride (NH₄Cl) in combination with oxidants like Oxone enable the efficient preparation of 1,2-dichloroalkane derivatives at room temperature. organic-chemistry.org

These emerging technologies reflect a broader trend in the chemical industry toward sustainable production. numberanalytics.combiofueljournal.com By utilizing earth-abundant metals, simple salts, light, or electricity, these methods reduce reliance on toxic reagents and minimize waste generation, aligning with the principles of green chemistry. acs.orgresearchgate.net

Future Research Directions and Unresolved Challenges Pertaining to 1,2 Dichlorooctane

Elucidation of Novel Biotransformation Pathways

The biodegradation of chlorinated alkanes is a critical area of research for understanding their environmental persistence. Studies on the microbial degradation of these compounds have often revealed that the position of chlorine atoms on the carbon chain significantly influences the amenability of the compound to enzymatic attack.

Research on bacteria such as Pseudomonas sp. strain 273 has shown that while it can dehalogenate some chlorinated alkanes, the presence of vicinal chlorine atoms—as is the case in 1,2-dichlorooctane—presents a considerable challenge for existing known enzymatic systems. nih.govoup.com This vicinal chlorination can hinder the activity of dehalogenases that are more effective on terminally chlorinated alkanes. nih.govoup.com For instance, while partial dehalogenation of the related compound 1,2-dichlorodecane (B1622756) has been observed, it is thought to occur through a combination of beta-oxidation and abiotic mechanisms rather than direct enzymatic cleavage of the carbon-chlorine bonds. nih.govoup.com

A primary unresolved challenge is the identification and characterization of microorganisms and specific enzymatic pathways capable of efficiently degrading vicinally chlorinated alkanes like this compound. Future research should prioritize:

Screening for Novel Microorganisms: Isolating and identifying new bacterial or fungal strains from contaminated environments that exhibit the ability to metabolize this compound.

Metagenomic and Metatranscriptomic Analyses: Employing advanced molecular techniques to explore microbial consortia in contaminated sites to identify novel genes and enzymes involved in the dehalogenation of vicinally chlorinated compounds.

Enzyme Engineering: Modifying known dehalogenases through protein engineering to enhance their activity and specificity towards recalcitrant compounds like this compound.

Investigating Anaerobic Degradation: Exploring anaerobic biodegradation pathways, as some organohalide-respiring bacteria have shown potential in degrading other chlorinated aliphatic compounds. aip.org

Development of Advanced Remediation Technologies

Given the potential persistence of this compound in the environment, developing effective remediation technologies is paramount. Current strategies for chlorinated contaminants often involve physical, chemical, and biological methods. However, the specific application and efficacy of these technologies for this compound remain largely uninvestigated.

Future research in this domain should focus on:

Adsorption-Based Methods: While activated carbon is a common adsorbent, research into novel materials with higher specificity and capacity for chlorinated alkanes is needed. Studies on related compounds, such as the use of functionalized multiwall carbon nanotubes for the adsorption of 1,8-dichlorooctane (B1211115), suggest a promising avenue for exploration. researchgate.netresearchgate.net

Advanced Oxidation Processes (AOPs): Investigating the effectiveness of AOPs, such as those involving ozone, hydrogen peroxide with catalysts (like Fenton's reagent), or persulfate, for the chemical degradation of this compound in water and soil matrices. itrcweb.org

In Situ Chemical Reduction (ISCR): Evaluating the potential of reductants like zero-valent iron (ZVI) to dehalogenate this compound in subsurface environments. itrcweb.org

Integrated Approaches: Developing and optimizing treatment trains that combine different technologies, such as a chemical oxidation step followed by bioremediation, to achieve complete mineralization of the compound. brunel.ac.uk

| Remediation Technology | Potential Application for this compound | Key Research Challenge |

| Adsorption | Removal from aqueous solutions. | Developing selective and high-capacity adsorbents. |

| Advanced Oxidation | Chemical degradation in water and soil. | Optimizing reaction conditions and understanding byproduct formation. |

| Chemical Reduction | In situ treatment of groundwater plumes. | Assessing reaction kinetics and long-term effectiveness. |

| Bioremediation | Environmentally friendly degradation. | Identifying and cultivating effective microbial strains. |

Comprehensive Ecotoxicological Risk Assessment

A significant and critical unresolved challenge is the near-complete lack of ecotoxicological data for this compound. A search of the U.S. Environmental Protection Agency's (EPA) ECOTOX Knowledgebase reveals no specific toxicity reports for this compound. brunel.ac.uk This data gap prevents any meaningful risk assessment for ecosystems that may be exposed to this chemical.

Future research must urgently address this by undertaking a comprehensive ecotoxicological risk assessment, which should include:

Aquatic Toxicity Testing: Conducting standardized acute and chronic toxicity tests on a range of aquatic organisms, including algae, invertebrates (e.g., Daphnia), and fish, to determine key toxicity endpoints such as the LC50 (lethal concentration for 50% of a population) and EC50 (effective concentration for 50% of a population).

Sediment and Soil Toxicity: Evaluating the effects of this compound on benthic organisms and soil-dwelling invertebrates and microorganisms.

Bioaccumulation Potential: Determining the octanol-water partition coefficient (Kow) experimentally and conducting studies to assess the potential for this compound to accumulate in the tissues of organisms.

Environmental Fate and Transport Modeling: Using the gathered empirical data to develop models that can predict the partitioning, transport, and ultimate fate of this compound in various environmental compartments.

Innovations in Analytical Detection and Quantification

The accurate assessment of the environmental occurrence and fate of this compound is contingent upon the availability of robust analytical methods for its detection and quantification. The analysis of chlorinated paraffins is notoriously complex, often hindered by the presence of numerous isomers and congeners in environmental samples, as well as a lack of suitable analytical standards. bcp-instruments.com

To address these challenges, future research should focus on:

Development of Certified Reference Materials: Synthesizing and certifying high-purity this compound to serve as a reliable standard for calibration and quality control in analytical laboratories.

Advanced Chromatographic Techniques: Optimizing gas chromatography (GC) and liquid chromatography (LC) methods, potentially coupled with high-resolution mass spectrometry (HRMS), to achieve sensitive and selective quantification of this compound in complex matrices like water, soil, and biological tissues.

Novel Sample Preparation Methods: Developing efficient and clean extraction and pre-concentration techniques to isolate this compound from environmental samples and remove interfering substances.

Synergistic Integration of Experimental and Computational Research

Given the significant data gaps for this compound, a synergistic approach that integrates experimental work with computational modeling presents an efficient path forward. Computational tools can help prioritize experimental studies and fill data gaps where testing is not feasible.

Future directions in this integrated approach include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing and validating QSAR models to predict the toxicity and physicochemical properties of this compound based on its molecular structure and data from related chlorinated alkanes. The EPA has utilized such models, like ECOSAR, for assessing other chlorinated compounds. epa.gov

Molecular Docking and Simulation: Using computational chemistry to simulate the interaction of this compound with the active sites of dehalogenases. This can provide insights into the mechanisms of biodegradation and guide the engineering of more effective enzymes.

Environmental Fate Modeling: Integrating experimentally derived data on degradation rates and partition coefficients into environmental models to predict the persistence and distribution of this compound under various environmental scenarios. This can help in identifying potential hotspots of contamination and informing risk management strategies.

By pursuing these integrated research avenues, the scientific community can more effectively and efficiently address the unresolved challenges surrounding this compound, leading to a more complete understanding of its environmental behavior and potential risks.

Q & A

Q. What are the primary catalytic mechanisms for synthesizing 1,2-dichloroethane from ethylene, and how do promoter interactions influence reaction kinetics?

The synthesis involves FeCl₃ catalysts with NaCl promoters, forming intermediate complexes such as Na[Fe(C₂H₄Cl)₄]. Reaction kinetics depend on the concentration of the catalyst active phase and promoter, with a heterogeneous-homogeneous mechanism proposed: initiation occurs on the catalyst surface, followed by propagation in the solution phase. Experimental validation confirms that NaFeCl₄ formation enhances reaction efficiency .

Q. Which analytical methods are most reliable for quantifying 1,2-dichloroethane in environmental or biological matrices?

Gas chromatography coupled with mass spectrometry (GC-MS) is widely used due to its sensitivity. For distillation data, consult the CRC Handbook of Chemistry and Physics for vapor-liquid equilibrium properties. Spectral data (e.g., IR, NMR) should be cross-referenced with standardized databases to avoid isomer misidentification .

Q. What are the foundational toxicological endpoints for 1,2-dichloroethane, and how are they assessed in preclinical models?

Key endpoints include hepatotoxicity, nephrotoxicity, and carcinogenicity. Studies in rodents (oral/inhalation routes) are prioritized, with systemic effects monitored via histopathology and biomarker analysis (e.g., liver enzymes). ATSDR’s inclusion criteria for health effects studies provide a framework for experimental design (Table C-1) .

Advanced Research Questions

Q. How can conflicting data on 1,2-dichloroethane’s neurotoxic effects be resolved across in vitro and in vivo studies?

Apply systematic review methodologies (e.g., PRISMA guidelines) to evaluate study quality. Upgrade confidence levels if high consistency exists across species or exposure scenarios. For example, ATSDR’s toxicological profiles use two-step literature screening (title/abstract → full-text) to eliminate biased or low-quality data .

Q. What experimental strategies optimize 1,2-dichloroethane yield in electrolysis-based synthesis, and how do electrolyte variables affect product distribution?

Bench-scale electrolysis of ethylene in HCl solutions shows that chloride ion concentration significantly influences product ratios (1,2-dichloroethane vs. ethylene chlorohydrin). Use successive quadratic programming to model mass transport, ohmic resistance, and reaction kinetics for scale-up optimization .

Q. How do methodological biases in toxicological studies (e.g., allocation concealment, blinding) impact reported effect sizes for 1,2-dichloroethane?

Empirical evidence shows poor allocation concealment exaggerates treatment effects by 30–41%. Trials lacking double-blinding overestimate outcomes by 17%. Mitigate bias by adhering to Cochrane Handbook guidelines for randomized controlled trials, including rigorous blinding and randomization protocols .

Q. What computational frameworks integrate economic and engineering parameters for 1,2-dichloroethane production cost analysis?

Engineering models incorporating mass transport, reaction kinetics, and ohmic resistance are validated against experimental data. These models are combined with economic analyses to identify cost-sensitive parameters (e.g., electrolyte flow rate, current density) and optimal operating conditions .

Methodological Considerations